7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine
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Overview
Description
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused with a pyridine ring, with a bromine atom at the 7th position and a methyl group at the 3rd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2,3-dibromopyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base like sodium hydride or potassium tert-butoxide in solvents like tetrahydrofuran (THF) or DMF.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride are used.
Major Products
Substitution: Formation of 7-substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-oxides.
Reduction: Formation of dehalogenated products.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in disease pathways.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. It has been shown to inhibit certain kinases by binding to their active sites, thereby blocking their activity. This inhibition can disrupt signaling pathways involved in cell proliferation, survival, and differentiation, making it a potential candidate for cancer therapy . The compound’s ability to modulate enzyme activity is attributed to its unique structural features, which allow it to fit into the enzyme’s active site and form stable interactions.
Comparison with Similar Compounds
7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine can be compared with other pyrazolopyridine derivatives:
7-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine: Similar structure but with a chlorine atom instead of bromine. It exhibits different reactivity and biological activity.
3-Methyl-1H-pyrazolo[4,3-c]pyridine: Lacks the halogen substituent, resulting in different chemical properties and applications.
7-Bromo-1H-pyrazolo[4,3-c]pyridine: Lacks the methyl group, affecting its reactivity and biological interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C7H6BrN3 |
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Molecular Weight |
212.05 g/mol |
IUPAC Name |
7-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine |
InChI |
InChI=1S/C7H6BrN3/c1-4-5-2-9-3-6(8)7(5)11-10-4/h2-3H,1H3,(H,10,11) |
InChI Key |
CSNXNIPBMHWKQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NC=C(C2=NN1)Br |
Origin of Product |
United States |
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